Reduced Lipophilicity (log P = 0.35) Versus para‑Unsubstituted (log P = 2.21) and para‑Methyl (log P = 1.50) Phenylpropylamine Analogs
Direct head-to-head comparison within a single dataset. In a series of 26 phenylpropylamine hydrochlorides studied by Klein et al. (1999) for membrane-interaction QSAR, the target compound (Compound 3, 4‑hydroxyphenyl substituent) exhibited an experimentally determined log P of 0.35, which is substantially lower than the para‑unsubstituted phenyl analog (Compound 1, log P = 2.21) and the para‑methyl analog (Compound 8, log P = 1.50) [1]. The pKa of the target compound (10.62) is also elevated relative to most analogs, reflecting the electron‑donating effect of the para‑hydroxyl group [1].
| Evidence Dimension | Experimental log P (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | log P = 0.35 |
| Comparator Or Baseline | Comparator 1 (phenyl): log P = 2.21; Comparator 8 (4‑methylphenyl): log P = 1.50 |
| Quantified Difference | Δ log P = −1.86 vs. phenyl analog; Δ log P = −1.15 vs. 4‑methyl analog |
| Conditions | Experimental determination; compounds isolated as hydrochlorides; published in J. Med. Chem. 1999, Table 2 |
Why This Matters
This 6‑ to 72‑fold lower lipophilicity dictates the compound's partitioning behavior in lipid bilayers and physiological media, making it the candidate of choice when high membrane permeability is undesirable or when aqueous solubility is the primary formulation constraint.
- [1] Klein, C. D. P., Klingmüller, M., Schellinski, C., Landmann, S., Hauschild, S., Heber, D., Mohr, K., & Hopfinger, A. J. (1999). Table 2: Physicochemical properties, antiarrhythmic activity, and biophysical properties. Journal of Medicinal Chemistry, 42(19), 3874–3888. View Source
